ATG12-ATG3 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

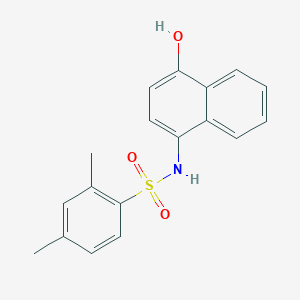

C18H17NO3S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 |

InChI Key |

BUAHBIAKRIDOHI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of ATG12-ATG3 Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of ATG12-ATG3 inhibitor 1, a novel small molecule inhibitor of autophagy. The document details the screening methodology, key experimental protocols, and quantitative data, offering a comprehensive resource for researchers in autophagy and drug development.

Introduction to the ATG12-ATG3 Interaction as a Therapeutic Target

Macroautophagy is a cellular catabolic process essential for maintaining cellular homeostasis, which has been implicated in the progression of various diseases, including cancer and inflammatory disorders.[1][2] A key step in autophagosome formation is the conjugation of ATG8 family proteins (like LC3B) to phosphatidylethanolamine, a reaction facilitated by an E3-like ligase complex. The interaction between ATG12 and the E2-like enzyme ATG3 is indispensable for this process.[1][3] Targeting this specific protein-protein interaction (PPI) presents a promising strategy for the development of selective autophagy inhibitors.[1][2]

High-Throughput Screening and Discovery of this compound

A high-throughput screening campaign was conducted to identify small molecule inhibitors of the ATG12-ATG3 interaction. The primary screen utilized a Gaussia luciferase-based protein-fragment complementation assay (PCA).[1][2][3]

Data Presentation: Inhibitor Screening Cascade

A library of 41,161 compounds was screened, leading to the identification of 17 compounds that effectively inhibited the ATG12-ATG3 interaction in the PCA platform. These were further validated for their ability to inhibit autophagosome formation in a cell-based assay.[1][2] The lead compound, designated as this compound (also referred to as compound 189), demonstrated an IC50 of 9.3 µM in the cell-based GFP-LC3 puncta formation assay.[1][2]

| Compound ID | PCA IC50 (µM) | Cell-Based GFP-LC3 Puncta Assay IC50 (µM) |

| 189 (Lead) | 9-40 (range for 17 compounds) | 9.3 |

| Compound X2 | 9-40 | > 20 |

| Compound X3 | 9-40 | > 20 |

| ... (for 14 other compounds) | 9-40 | > 20 |

Note: Specific IC50 values for the other 16 compounds in the PCA assay were reported as a range. Only the lead compound showed significant activity in the cell-based assay.

Experimental Protocols

Gaussia Luciferase Protein-Fragment Complementation Assay (PCA)

This assay was adapted to a cell lysate mixing format for high-throughput screening to identify inhibitors of the ATG12-ATG3 interaction.[2][3]

Methodology:

-

Plasmid Constructs: Human ATG12 and ATG3 were cloned into expression vectors, fused at their C-termini to inactive fragments of Gaussia luciferase (GLuc1 and GLuc2).[3]

-

Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with either the ATG12-GLuc1 or ATG3-GLuc2 construct using a suitable transfection reagent.[4]

-

Lysate Preparation: 24-48 hours post-transfection, cells were lysed in a lysis buffer (e.g., Passive Lysis Buffer).

-

Assay Protocol:

-

In a 96-well plate, ATG12-GLuc1 lysate was pre-incubated with the test compounds or DMSO vehicle control.

-

ATG3-GLuc2 lysate was then added to the wells.

-

The plate was incubated to allow for protein interaction and luciferase fragment complementation.

-

Gaussia luciferase substrate (e.g., coelenterazine) was added, and luminescence was immediately measured using a plate reader.[2][3]

-

GFP-LC3 Puncta Formation Assay

This cell-based assay was used as a secondary screen to validate the inhibitory effect of the hit compounds on autophagy in a cellular context.[3]

Methodology:

-

Cell Line: HEK293A cells stably expressing GFP-LC3B were used.[3]

-

Cell Culture and Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 22 hours.[3]

-

Autophagy Induction: Autophagy was induced by treating the cells with the mTOR inhibitor Torin1 (e.g., 250 nM) for 2 hours. Chloroquine (e.g., 50 µM) was co-administered to block lysosomal degradation of autophagosomes, leading to the accumulation of GFP-LC3 puncta.[3]

-

Imaging and Analysis:

-

Cells were fixed with 4% paraformaldehyde and nuclei were stained with DAPI.

-

Images were acquired using a high-content imaging system.

-

The number and area of GFP-LC3 puncta per cell were quantified using image analysis software.[3]

-

Autophagic Flux Assay using RFP-GFP-LC3

To confirm that this compound blocks autophagic flux, a tandem fluorescent-tagged LC3 (RFP-GFP-LC3) reporter assay was performed in PANC1 pancreatic cancer cells.[3]

Methodology:

-

Cell Line: PANC1 cells stably expressing the RFP-GFP-LC3 reporter were generated.[3]

-

Treatment: Cells were treated with this compound (10 µM) and chloroquine (10 µM) for 24 hours.[3]

-

Imaging and Analysis:

-

Cells were fixed, stained with DAPI, and imaged by confocal microscopy.[3]

-

Autophagosomes appear as yellow puncta (GFP and RFP signals colocalize), while autolysosomes appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).

-

The number of autophagosomes and autolysosomes per cell was quantified to assess the impact on autophagic flux.[3]

-

Cell Viability Assay

The effect of this compound on the viability of autophagy-dependent (PANC1) and non-autophagy-dependent (NCI-H460) cancer cells was assessed.[3]

Methodology:

-

Cell Lines: PANC1 (pancreatic cancer) and NCI-H460 (lung cancer) cells.[3][5]

-

Treatment: Cells were seeded in 96-well plates and treated with this compound (5 µM), chloroquine (10 µM as a positive control), or DMSO.[3]

-

Assay Protocol (MTT Assay):

-

Cell viability was measured over a 4-day period.[3]

-

At each time point, MTT solution (e.g., 0.5 mg/mL) was added to the wells and incubated for 3-4 hours at 37°C.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance was measured at 570 nm using a microplate reader.[5]

-

Interleukin-1β (IL-1β) Secretion Assay

The functional consequence of autophagy inhibition by this compound was evaluated by measuring its effect on the secretion of the pro-inflammatory cytokine IL-1β in macrophage-like cells.[3]

Methodology:

-

Cell Lines: THP-1 human monocytic cells differentiated into macrophage-like cells with PMA.[6]

-

Treatment:

-

ELISA: The concentration of secreted IL-1β in the cell culture supernatant was quantified using a human IL-1β ELISA kit according to the manufacturer's instructions.[3]

Visualization of Pathways and Workflows

Signaling Pathway of ATG12-ATG3 Interaction in Autophagy

Caption: ATG12-ATG3 interaction in the autophagy pathway.

Experimental Workflow for Inhibitor Discovery

Caption: Workflow for the discovery of this compound.

References

- 1. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Split-Gaussia Protein Complementation Assay in presence of a third protein under viral infection [protocols.io]

- 5. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. -Mediated Reduction of Interleukin-1β Secretion and Its Association With Macrophage Autophagy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Dichotomous Functions of the ATG12-ATG3 Interaction

The ATG12 and ATG3 proteins interact in two fundamentally different ways to control distinct cellular processes: a non-covalent interaction essential for canonical autophagy and a covalent conjugation with specialized functions.

Non-Covalent Interaction: A Prerequisite for LC3 Lipidation

The primary role of ATG12 in autophagy is as a component of the ATG12-ATG5-ATG16L1 E3-like ligase. This complex localizes to the phagophore (the nascent autophagosome membrane) and is essential for the final step of the LC3 conjugation cascade. The ATG12 subunit of the complex directly recruits ATG3 (which is charged with LC3) to the membrane. This non-covalent, high-affinity interaction brings the ATG3~LC3 intermediate into close proximity with its lipid substrate, PE, facilitating the efficient transfer of LC3 to PE. Disrupting this non-covalent interaction blocks LC3 lipidation and halts autophagosome formation.[1]

Covalent Conjugate: A Regulator of Basal Autophagy and Endolysosomal Trafficking

Surprisingly, the covalent ATG12-ATG3 conjugate is dispensable for starvation-induced autophagy.[2][3] Cells with a mutant ATG3 (K243R) that cannot be conjugated to ATG12 show normal levels of LC3 lipidation and autophagosome formation in response to nutrient deprivation.[4]

Instead, the ATG12-ATG3 conjugate is a critical regulator of basal autophagy —the constitutive, low-level autophagy that occurs in nutrient-rich conditions to maintain cellular homeostasis.[4] Its primary function in this context is to facilitate the maturation of autophagosomes into autolysosomes.

This function is mediated through a direct interaction with the ESCRT-associated protein Alix (also known as PDCD6IP) . The ATG12-ATG3 conjugate binds to Alix, promoting the fusion of autophagosomes with late endosomes/multivesicular bodies (MVBs) to form amphisomes, a necessary intermediate step for lysosomal degradation in basal autophagy.[4]

In the absence of the ATG12-ATG3 conjugate:

-

Basal autophagic flux is impaired.

-

Cells accumulate immature autophagosomes and autophagy substrates like p62/SQSTM1.[4]

-

Abnormal, enlarged late endosomes accumulate in the perinuclear region, indicating a defect in endolysosomal trafficking.

This suggests that starvation-induced autophagy may primarily utilize direct autophagosome-lysosome fusion, bypassing the need for the ATG12-ATG3-Alix pathway that governs basal autophagic flux.[4]

Non-Autophagic Roles of the ATG12-ATG3 Conjugate

The function of the ATG12-ATG3 conjugate extends beyond autophagy, primarily influencing mitochondrial homeostasis and cell death pathways.

-

Mitochondrial Homeostasis: Cells lacking the ATG12-ATG3 conjugate exhibit a significant increase in mitochondrial mass and display a fragmented mitochondrial network.[2] This suggests a role for the conjugate in regulating mitochondrial turnover (mitophagy) or mitochondrial dynamics (fusion/fission) that is distinct from its function in basal autophagy.

-

Cell Death: The ATG12-ATG3 complex sensitizes cells to apoptosis mediated by intrinsic (mitochondrial) pathways.[2] Disrupting the conjugate renders cells more resistant to certain apoptotic stimuli. This function appears to be entirely separable from the canonical roles of ATG3 and ATG12 in autophagosome biogenesis.

Data Presentation

Table 1: Key Protein-Protein Interactions

| Interacting Proteins | Type of Interaction | Functional Significance |

| ATG12 (in ATG12-ATG5-ATG16L1 complex) & ATG3 | Non-covalent | Essential for recruiting ATG3~LC3 to the phagophore, enabling LC3 lipidation and all forms of autophagy.[1] |

| ATG12 & ATG3 | Covalent (Isopeptide bond) | Forms the ATG12-ATG3 conjugate, which regulates basal autophagy, mitochondrial homeostasis, and cell death.[2] |

| ATG12-ATG3 (covalent conjugate) & Alix/PDCD6IP | Non-covalent | Promotes autophagosome-late endosome fusion, facilitating basal autophagic flux. Also impacts other Alix-dependent processes (e.g., exosome release). |

Table 2: Quantitative Data for Therapeutic Targeting

| Compound/Inhibitor | Target Interaction | Assay Type | Result (IC₅₀) | Reference |

| Compound #189 | ATG12-ATG3 (non-covalent) | GFP-LC3 Puncta Formation | 9.3 µM | N/A |

(Note: The identification of Compound #189 and its IC₅₀ value is cited in recent literature, demonstrating the feasibility of targeting the ATG12-ATG3 interaction.)

Visualizations: Pathways and Workflows

Caption: Diagram of ATG12 Conjugation Pathways.

Caption: Role of the ATG12-ATG5 E3-like complex in LC3 lipidation.

Caption: Role of the ATG12-ATG3 conjugate in basal autophagic flux.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for ATG12-ATG3 and Alix Interaction

This protocol is designed to validate the interaction between the endogenous ATG12-ATG3 conjugate and Alix.

-

Cell Culture and Lysis:

-

Culture wild-type, atg3-/-, and atg5-/- Mouse Embryonic Fibroblasts (MEFs) to ~90% confluency. The atg5-/- cells are a key control as they lack the ATG12-ATG5 conjugate but retain the ATG12-ATG3 conjugate.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Reserve a small aliquot of the supernatant as "Input".

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add anti-ATG12 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 2X Laemmli sample buffer to the beads and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Resolve the Input and IP samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against Alix, ATG12, and ATG3.

-

Expected Result: Alix should be detected in the anti-ATG12 IP from wild-type and atg5-/- lysates but not from atg3-/- lysates, confirming its specific interaction with the ATG12-ATG3 conjugate.

-

In Vitro LC3 Lipidation Assay

This cell-free assay reconstitutes the LC3 lipidation cascade to measure the E3-like activity of the ATG12-ATG5-ATG16L1 complex.

-

Reagents and Preparation:

-

Purified Proteins: Recombinant human ATG7 (E1), ATG3 (E2), ATG12-ATG5-ATG16L1 complex (E3), and LC3B.

-

Liposomes: Prepare small unilamellar vesicles (SUVs) containing PE (e.g., by sonication or extrusion). A typical composition is POPC with 30-55 mol% DOPE.

-

Reaction Buffer: HEPES-based buffer (pH 7.5) containing MgCl₂, DTT, and an ATP regeneration system.

-

-

Lipidation Reaction:

-

In a microcentrifuge tube, combine ATG7, ATG3, LC3B, and the ATG12-ATG5-ATG16L1 complex in reaction buffer.

-

Initiate the reaction by adding ATP and the prepared liposomes.

-

Incubate the reaction at 30-37°C. Samples can be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

Resolve the reaction samples on an SDS-PAGE gel, which may contain urea to better separate the lipidated and unlipidated forms of LC3.

-

Visualize proteins by Coomassie blue staining or Western blot using an anti-LC3 antibody.

-

Expected Result: A lower-mobility band corresponding to LC3-II (LC3-PE) will appear and increase in intensity over time. The efficiency of this conversion is a measure of the E3-like activity.

-

Autophagic Flux Assay using mCherry-GFP-LC3

This fluorescence microscopy-based assay measures the maturation of autophagosomes into autolysosomes, providing a direct readout of autophagic flux.

-

Cell Transduction and Treatment:

-

Generate stable cell lines (e.g., MEFs reconstituted with wild-type ATG3 vs. ATG3-K243R mutant) expressing the tandem mCherry-GFP-LC3 reporter.

-

Plate cells on glass coverslips.

-

Treat cells as required. For basal flux, culture in complete nutrient-rich media. For starvation-induced flux, incubate in a starvation medium like EBSS or HBSS for 2 hours.

-

-

Fixation and Imaging:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

-

Image cells using a confocal microscope with appropriate lasers to detect GFP (green), mCherry (red), and DAPI (blue) signals.

-

-

Quantification and Interpretation:

-

In the merged images, autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP).

-

Autolysosomes will appear as red-only puncta, as the GFP signal is quenched by the acidic environment of the lysosome, while mCherry is more stable.

-

Quantify the number of yellow and red puncta per cell across multiple fields of view (at least 50-100 cells per condition).

-

Autophagic flux can be represented by the number of red puncta or the ratio of red to yellow puncta.

-

Expected Result: In nutrient-rich media, cells lacking the ATG12-ATG3 conjugate (ATG3-K243R) will show significantly fewer red-only puncta compared to wild-type cells, indicating a block in basal autophagic flux.[4] This difference should not be apparent under starvation conditions.

-

Conclusion and Future Directions

The ATG12-ATG3 conjugate represents a fascinating node where the core autophagy machinery is repurposed for specialized, context-dependent functions. While the non-covalent interaction between ATG12 and ATG3 is a cornerstone of canonical autophagy, the covalent conjugate has carved out a distinct niche in maintaining cellular homeostasis under basal conditions. Its role as a crucial liaison with the ESCRT machinery via Alix not only illuminates the mechanics of basal autophagosome maturation but also connects autophagy to endosomal trafficking, exosome biology, and mitochondrial quality control.

For drug development professionals, the distinction between the two modes of ATG12-ATG3 interaction is critical. Targeting the non-covalent interaction offers a strategy to inhibit autophagy broadly, a potential therapeutic avenue in oncology. Conversely, modulating the levels or function of the covalent ATG12-ATG3 conjugate could provide more nuanced control over processes like mitochondrial health and basal protein turnover, with implications for neurodegenerative and metabolic diseases. Future research will undoubtedly focus on further dissecting the upstream signals that regulate the formation of the ATG12-ATG3 conjugate and identifying the full spectrum of its downstream effectors, paving the way for more precise therapeutic interventions.

References

- 1. ATG12 conjugation to ATG3 regulates mitochondrial homeostasis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ATG12-ATG3 interacts with Alix to promote basal autophagic flux and late endosome function. | Sigma-Aldrich [merckmillipore.com]

- 4. mCherry-GFP-LC3 reporter assay [bio-protocol.org]

The Disruption of Autophagosome Formation: A Technical Guide to ATG12-ATG3 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ATG12-ATG3 inhibitor 1, a novel small molecule inhibitor of autophagy. The document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows. This information is intended to equip researchers and drug development professionals with the critical knowledge to understand and potentially utilize this inhibitor in the study of autophagy and related diseases.

Introduction to Autophagy and the ATG12-ATG3 Interaction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic pathway is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. A key event in autophagy is the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material destined for degradation. The formation of the autophagosome is orchestrated by a series of autophagy-related (ATG) proteins.

Two of these essential proteins, ATG12 and ATG3, are involved in the LC3 conjugation system, a critical step in autophagosome membrane elongation. ATG3, an E2-like enzyme, facilitates the conjugation of ATG8 family proteins (like LC3) to phosphatidylethanolamine (PE) on the autophagosomal membrane. The ATG12-ATG5-ATG16L1 complex acts as an E3-like ligase, which is crucial for this process. The direct, non-covalent interaction between ATG12 and ATG3 is indispensable for the lipidation of LC3 and, consequently, for the formation of the autophagosome.[1][2][3][4][5]

This compound: A Targeted Approach to Autophagy Inhibition

This compound, also known as compound 189, is a potent and selective inhibitor of autophagy that functions by disrupting the protein-protein interaction (PPI) between ATG12 and ATG3.[1][4][6][7][8] By targeting this specific interaction, the inhibitor effectively blocks the downstream process of LC3 lipidation, leading to a halt in autophagosome formation.[1][4][7][8] This targeted approach offers a promising strategy for modulating autophagy in research and therapeutic contexts.

Mechanism of Action

The interaction between ATG12 and ATG3 is a critical juncture in the autophagy pathway. ATG12, as part of the ATG12-ATG5-ATG16L1 E3-like ligase complex, recruits ATG3 to the site of autophagosome formation. This recruitment is mediated by a direct binding event. This compound physically obstructs this interaction, preventing the efficient transfer of LC3 from ATG3 to PE on the expanding autophagosome membrane. This leads to an accumulation of non-lipidated LC3-I and a failure to form mature autophagosomes.

Quantitative Data

The following table summarizes the key quantitative data for this compound, as reported in the primary literature.[1][7][8]

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 9.3 µM | U2OS | GFP-LC3B puncta formation | [1][7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize this compound.

High-Throughput Screening for Inhibitors of the ATG12-ATG3 Interaction

A protein-fragment complementation assay (PCA) was utilized for the high-throughput screening of small molecule libraries to identify inhibitors of the ATG12-ATG3 protein-protein interaction.[1]

Principle: The assay is based on the reconstitution of a functional Gaussia luciferase enzyme from two inactive fragments. ATG12 is fused to one fragment (GLuc1) and ATG3 to the other (GLuc2). When ATG12 and ATG3 interact, the luciferase fragments are brought into close proximity, allowing the enzyme to refold and become active, producing a measurable luminescent signal. Inhibitors of the interaction prevent this reconstitution, leading to a decrease in luminescence.

Protocol:

-

Construct Preparation: Clone human ATG12 and ATG3 into expression vectors containing the C-terminal fragments of Gaussia luciferase, GLuc1 and GLuc2, respectively.

-

Cell Culture and Transfection: Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator. Transfect the cells with the ATG12-GLuc1 and ATG3-GLuc2 constructs using a suitable transfection reagent.

-

Lysate Preparation: After 24-48 hours of expression, harvest the cells and prepare cell lysates using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

High-Throughput Screening:

-

Dispense the ATG12-GLuc1 lysate into 384-well plates.

-

Add the library compounds at a final concentration of 10 µM.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Add the ATG3-GLuc2 lysate to initiate the complementation reaction.

-

Incubate for another period (e.g., 60 minutes) at room temperature.

-

Add the Gaussia luciferase substrate (coelenterazine).

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (a known non-interacting protein pair or a mutant that disrupts the interaction) controls. Calculate the percentage of inhibition for each compound.

References

- 1. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. researchgate.net [researchgate.net]

The Unseen Splice: A Technical Guide to the Cellular Consequences of ATG12-ATG3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy, a fundamental cellular recycling process, is orchestrated by a complex interplay of autophagy-related (ATG) proteins. Among these, the ubiquitin-like protein ATG12 and the E2-like enzyme ATG3 are key players. While the conjugation of ATG12 to ATG5 is a well-established critical step in autophagosome formation, a less canonical but equally significant interaction exists: the covalent conjugation of ATG12 to ATG3. This technical guide delves into the core cellular pathways profoundly affected by the inhibition of this ATG12-ATG3 conjugate, providing researchers and drug development professionals with a comprehensive understanding of its non-canonical roles in cellular homeostasis. Emerging evidence, contrary to initial expectations, reveals that the disruption of the ATG12-ATG3 complex does not impede starvation-induced autophagy. Instead, its inhibition sends ripples through critical cellular processes, impacting mitochondrial health, programmed cell death, basal autophagy, and the intricate network of endolysosomal trafficking. This guide will summarize the quantitative effects of ATG12-ATG3 inhibition, provide detailed experimental methodologies to study these phenomena, and visualize the intricate signaling networks involved.

Data Presentation: Quantitative Effects of ATG12-ATG3 Inhibition

The inhibition of the ATG12-ATG3 conjugate leads to a cascade of measurable cellular changes. The following tables summarize the key quantitative data from studies investigating the disruption of this complex, primarily through the expression of an ATG3 mutant (K243R) that cannot be conjugated by ATG12.

| Parameter Assessed | Method | Cell Type | Key Finding | Reference |

| Mitochondrial Mass | Flow cytometry (MitoTracker Green) | atg3-/- MEFs reconstituted with WT ATG3 vs. K243R mutant | Cells with WT ATG3 showed a ~15% reduction in mitochondrial mass compared to atg3-/- controls. K243R mutant cells had mitochondrial mass similar to atg3-/- controls, indicating an increase upon ATG12-ATG3 disruption.[1] | Radoshevich et al., 2010 |

| Mitochondrial Morphology | Immunofluorescence (TOM20 staining) | atg3-/- MEFs reconstituted with WT ATG3 vs. K243R mutant | ~80% of cells with the K243R mutant displayed fragmented mitochondria, compared to ~20% in cells with WT ATG3.[1] | Radoshevich et al., 2010 |

| Mitochondrial Apoptosis | Cell viability assays (e.g., Staurosporine treatment) | atg3-/- MEFs reconstituted with WT ATG3 vs. K243R mutant | Cells with the K243R mutant exhibited increased resistance to mitochondrially-mediated apoptosis. | Radoshevich et al., 2010 |

| Basal Autophagy | Western Blot for p62/SQSTM1 | Cells with inhibited ATG12-ATG3 conjugation | Increased accumulation of p62, indicating a blockage in basal autophagic flux.[2] | Murrow et al., 2015 |

| Late Endosome Distribution | Immunofluorescence (LBPA staining) | atg3-/- MEFs reconstituted with WT ATG3 vs. K243R mutant | A significant increase in the perinuclear fraction of the late endosome marker LBPA in K243R mutant cells compared to WT ATG3 cells.[3] | Murrow et al., 2015 |

| Exosome Secretion | Western Blot of exosomal markers (Alix, TSG101) from cell culture supernatant | Cells with inhibited ATG12-ATG3 conjugation | Reduced secretion of exosomal markers, indicating impaired exosome release.[4] | Murrow et al., 2015 |

Core Signaling Pathways and Workflows

The inhibition of the ATG12-ATG3 conjugate perturbs several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate connections.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ATG12-ATG3 function.

Co-Immunoprecipitation of ATG12 and ATG3

This protocol is essential for demonstrating the physical interaction between ATG12 and ATG3.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-ATG3 antibody (for immunoprecipitation)

-

Anti-ATG12 antibody (for western blotting)

-

Appropriate secondary antibodies

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Place the tube on a magnetic rack and collect the supernatant. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-ATG3 antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Alternatively, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-ATG12 antibody to detect the co-immunoprecipitated ATG12.

-

Analysis of Mitochondrial Morphology

This protocol allows for the visualization and quantification of changes in mitochondrial structure.

Materials:

-

MitoTracker Red CMXRos or similar mitochondrial stain

-

Formaldehyde (4% in PBS) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a mitochondrial marker (e.g., anti-TOM20)

-

Fluorescently-labeled secondary antibody

-

Antifade mounting medium with DAPI

-

Confocal microscope

-

Image analysis software (e.g., Fiji/ImageJ)

Procedure:

-

Cell Culture and Staining:

-

Plate cells on glass coverslips in a multi-well plate.

-

Incubate cells with MitoTracker Red CMXRos (100-200 nM) for 30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Wash cells with warm PBS.

-

Fix cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunofluorescence (if using antibody staining):

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with anti-TOM20 primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium with DAPI.

-

Image the cells using a confocal microscope.

-

-

Image Analysis:

-

Open the images in Fiji/ImageJ.

-

Use a macro or plugin to segment the mitochondria and quantify parameters such as length, area, and circularity to distinguish between tubular and fragmented morphologies.

-

Measurement of Mitophagy using mt-Keima

This protocol provides a quantitative assessment of the selective degradation of mitochondria by autophagy.

Materials:

-

Cells stably expressing the mt-Keima fluorescent reporter

-

Flow cytometer with 405 nm and 561 nm lasers

-

Confocal microscope with appropriate laser lines and filters

Procedure (Flow Cytometry):

-

Cell Preparation:

-

Culture mt-Keima expressing cells under desired experimental conditions.

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in FACS buffer (e.g., PBS with 2% FBS).

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Excite the cells with both the 405 nm (for neutral pH mitochondria) and 561 nm (for acidic lysosomal mitochondria) lasers.

-

Collect emission at ~620 nm.

-

Gate on the live cell population.

-

Generate a ratiometric analysis of the 561 nm to 405 nm fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.

-

Procedure (Confocal Microscopy):

-

Cell Preparation and Imaging:

-

Plate mt-Keima expressing cells on glass-bottom dishes.

-

Image live cells using a confocal microscope.

-

Sequentially excite the cells at 440 nm and 586 nm.

-

Capture the emission at ~620 nm for both excitation wavelengths.

-

-

Image Analysis:

-

Generate a ratiometric image by dividing the 586 nm excitation image by the 440 nm excitation image.

-

Regions of high ratio (appearing as red puncta) represent mitochondria that have been delivered to the acidic environment of the lysosome, indicating mitophagy.

-

Assessment of Apoptosis by Annexin V Staining

This is a standard flow cytometry-based method to detect early-stage apoptosis.

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell populations under investigation.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live.

-

Conclusion

The inhibition of the ATG12-ATG3 conjugate reveals a critical, non-autophagic role for this complex in maintaining cellular homeostasis. The disruption of ATG12-ATG3 signaling has profound implications for mitochondrial health, cell survival, and the regulation of endolysosomal trafficking. For researchers in basic science and drug development, understanding these pathways is paramount. The methodologies and data presented in this guide provide a foundational framework for investigating the therapeutic potential of targeting the ATG12-ATG3 interaction in diseases characterized by mitochondrial dysfunction, aberrant cell death, and dysregulated protein and organelle turnover. Further quantitative exploration of the downstream effects of ATG12-ATG3 inhibition will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. ATG12 Conjugation to ATG3 Regulates Mitochondrial Homeostasis and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to ATG12-ATG3 Inhibitor 1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATG12-ATG3 Inhibitor 1, a novel small molecule with therapeutic potential in oncology. The document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction

Macroautophagy, hereafter referred to as autophagy, is a cellular catabolic process essential for maintaining homeostasis, particularly in the tumor microenvironment where cancer cells face metabolic stress.[1][2] By recycling intracellular components, autophagy supports the survival and proliferation of established tumors, making it a compelling target for anticancer therapies.[1][2] One of the critical steps in autophagosome formation is the conjugation of ATG8 family proteins (like LC3B) to phosphatidylethanolamine, a process facilitated by two ubiquitin-like conjugation systems. The interaction between Autophagy Related 12 (ATG12) and Autophagy Related 3 (ATG3) is an indispensable part of this machinery.[1][3]

This compound, also known as compound 189, is a first-in-class small molecule designed to selectively disrupt the protein-protein interaction (PPI) between ATG12 and ATG3.[1] This guide summarizes the current state of research on this inhibitor and provides the necessary technical details for its study and potential development.

Mechanism of Action

This compound functions by non-covalently binding to ATG12, thereby preventing its interaction with ATG3.[4] This PPI is a crucial step in the LC3 lipidation process required for autophagosome elongation and closure.[3] By inhibiting this interaction, the inhibitor effectively blocks the autophagic flux, leading to an accumulation of autophagy substrates and ultimately impairing the survival of cancer cells that are highly dependent on this process, often referred to as "autophagy-addicted" tumors.[1][4] The rationale for targeting the ATG12-ATG3 interaction is twofold: its exclusivity to the autophagy pathway and a crystal structure that suggests amenability to small molecule inhibition.[1][3]

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies of this compound and related compounds.

Table 1: High-Throughput Screening Results

| Parameter | Value | Reference |

| Total Compounds Screened | 41,161 | [1] |

| Initial Hits (>20% Inhibition) | 785 | [1] |

| Validated Hits (Dose-Response) | 17 | [1] |

| Hits Active in Cellular Assays | 3 | [4] |

Table 2: In Vitro Activity of this compound (Compound 189)

| Assay | Cell Line | Metric | Value | Reference |

| GFP-LC3B Puncta Formation | HEK293A | IC50 | 9.3 µM | [1] |

| ATG12-ATG3 PPI (PCA) | Cell Lysate | IC50 | 9 µM | [5] |

| Cell Viability (Autophagy Addicted) | PANC1 (Pancreatic) | Growth Inhibition | Selective | [1] |

| Cell Viability (Non-addicted) | A549 (Lung) | Growth Inhibition | Non-significant | [1] |

| IL-1β Secretion | RAW 264.7 (Macrophage) | Inhibition | Significant | [1] |

| IL-1β Secretion | THP-1 (Monocyte) | Inhibition | Significant | [4] |

| Binding Affinity to ATG12 | N/A (SPR) | Binding | Direct, dose-dependent | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the protocols described by Nuta et al. (2023).[4]

Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening

This assay quantitatively measures the inhibition of the ATG12-ATG3 protein-protein interaction.

Principle: ATG12 and ATG3 are fused to two inactive fragments of Gaussia Luciferase (GLuc). Interaction between ATG12 and ATG3 brings the GLuc fragments into proximity, reconstituting luciferase activity, which can be measured by luminescence.

Protocol:

-

Cell Lysate Preparation:

-

Separately transfect HEK293T cells with plasmids encoding ATG12-GLuc1 and ATG3-GLuc2.

-

After 48 hours, harvest cells and lyse in hypotonic buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

-

Assay Plate Preparation:

-

Dispense test compounds (e.g., from a chemical library) into a 384-well plate.

-

-

Reaction:

-

Add cell lysate containing ATG12-GLuc1 to the wells with the compounds and incubate for 1 hour at room temperature.

-

Add cell lysate containing ATG3-GLuc2 to initiate the interaction.

-

Incubate for 3 hours at room temperature.

-

-

Detection:

-

Add luciferase substrate (coelenterazine).

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls.

-

GFP-LC3B Puncta Formation Assay

This cell-based assay visualizes and quantifies the formation of autophagosomes.

Protocol:

-

Cell Culture:

-

Plate HEK293A cells stably expressing GFP-LC3B in a 96-well plate.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for 20 hours.

-

-

Autophagy Induction:

-

Induce autophagy by treating cells with 250 nM Torin1 for 2 hours.

-

Co-treat with 20 µM chloroquine (CQ) to block lysosomal degradation and allow autophagosome accumulation.

-

-

Staining and Fixation:

-

Stain nuclei with Hoechst 33342.

-

Fix cells with 4% paraformaldehyde.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify nuclei and quantify the number and area of GFP-LC3B puncta per cell.

-

Calculate the IC50 value for puncta formation inhibition.

-

Experimental Workflow Diagram

Synthesis of this compound (Compound 189)

The lead compound 189 was identified from a screen of known kinase inhibitors and was found to be a casein kinase 2 (CK2) inhibitor.[5] The synthesis of derivatives has been described, providing a general framework.

Note: The exact, detailed synthesis protocol for compound 189 is not publicly available. The following is a generalized scheme based on the synthesis of related analogs described by Škach et al. (2024).

General Synthetic Strategy:

-

Core Moiety Synthesis: The core structure, often a heterocyclic scaffold, is typically assembled through multi-step organic synthesis. For the class of compounds to which inhibitor 189 belongs, this may involve condensation reactions to form the central ring system.

-

Functionalization: The core is then functionalized through various reactions such as Suzuki or Buchwald-Hartwig cross-couplings, amidations, or alkylations to introduce the specific substituents found in compound 189.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

In Vivo and Clinical Status

As of the latest available research, there are no published in vivo efficacy, pharmacokinetic, or toxicology data for this compound in animal models.[1] The initial discovery paper suggests that such studies are a future direction for the development of this compound.[1] Consequently, this compound has not entered clinical trials. The current focus of research remains on preclinical validation and lead optimization.[5]

Conclusion and Future Directions

This compound represents a promising new approach to targeting autophagy in cancer. Its specific mechanism of action, by disrupting a key protein-protein interaction in the core autophagy machinery, offers the potential for high selectivity and reduced off-target effects compared to less specific autophagy inhibitors like chloroquine. The available in vitro data demonstrates its ability to inhibit autophagy and selectively impede the growth of autophagy-dependent cancer cells.

Future research will need to focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies are needed to improve the potency and drug-like properties of the lead compound.[1][5]

-

In Vivo Evaluation: Comprehensive studies in animal models of cancer are required to assess the inhibitor's efficacy, safety, and pharmacokinetic profile.[1]

-

Biomarker Development: Identifying biomarkers to select patients with "autophagy-addicted" tumors will be crucial for the clinical development of this therapeutic strategy.

The discovery of this compound provides a valuable tool for studying the role of autophagy in cancer and a strong foundation for the development of a new class of targeted oncology drugs.

References

- 1. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study of small-molecule inhibitor of Atg12-Atg3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Inhibiting ATG12-ATG3 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of inhibiting the protein-protein interaction (PPI) between Autophagy-Related 12 (ATG12) and Autophagy-Related 3 (ATG3). This interaction is a critical node in the autophagy pathway, a cellular process implicated in a range of diseases, including cancer and inflammatory disorders.[1][2][3] This document outlines the molecular basis of the ATG12-ATG3 interaction, its role in cellular homeostasis, the therapeutic rationale for its inhibition, and the current state of inhibitor development.

Introduction: The ATG12-ATG3 Axis in Autophagy

Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process essential for cellular homeostasis, allowing for the degradation and recycling of cellular components.[4][5] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation.[4][5] Two ubiquitin-like conjugation systems are central to autophagosome formation. The first involves the covalent attachment of ATG12 to ATG5, forming the ATG12-ATG5 conjugate. This conjugate then non-covalently associates with ATG16L1 to form an E3-like ligase complex.[5] This complex facilitates the second conjugation event: the lipidation of microtubule-associated protein 1 light chain 3 (LC3) family members to phosphatidylethanolamine (PE) on the autophagosomal membrane, a reaction catalyzed by the E2-like enzyme ATG3.[6][7]

Recent discoveries have identified a direct, non-covalent interaction between ATG12 and ATG3, which is indispensable for efficient LC3 lipidation and autophagosome formation.[1][2][3] The crystal structure of this complex reveals that a short peptide region of ATG3 binds to a surface area exclusive to ATG12, suggesting this interface is a druggable target.[6]

Beyond its canonical role in autophagy, the ATG12-ATG3 complex has been implicated in other cellular processes, including:

-

Mitochondrial Homeostasis: Disrupting the covalent conjugation of ATG12 to ATG3 leads to increased mitochondrial mass and enhanced survival in response to mitochondrial cell death activators, a function distinct from nonselective autophagy.[8]

-

Endolysosomal Trafficking and Exosome Release: The ATG12-ATG3 complex interacts with the ESCRT-associated protein Alix, regulating basal autophagy, late endosome-to-lysosome trafficking, and exosome secretion.[4]

This multifaceted involvement of the ATG12-ATG3 interaction in cellular physiology and pathology makes it an attractive target for therapeutic intervention.

Therapeutic Rationale for Inhibiting ATG12-ATG3

The dependence of certain diseases on a functioning autophagy pathway provides a strong rationale for developing autophagy inhibitors.

-

Cancer: In advanced stages of cancer, tumor cells often upregulate autophagy to survive in nutrient-poor and hypoxic environments.[1][2][3] By inhibiting autophagy, the survival of these "autophagy-addicted" cancer cells can be compromised.[1][2][9]

-

Inflammatory Diseases: Autophagy plays a role in the unconventional secretion of inflammatory cytokines like Interleukin-1β (IL-1β).[1][2][3] Inhibiting the ATG12-ATG3 interaction can therefore modulate inflammatory responses.[1][2][9][10]

Targeting the specific PPI between ATG12 and ATG3 offers a more selective approach to autophagy inhibition compared to broader-acting inhibitors like chloroquine, potentially leading to fewer off-target effects.[1][2][3]

Quantitative Data on ATG12-ATG3 Inhibitors

A high-throughput screening campaign has led to the identification of small molecule inhibitors of the ATG12-ATG3 interaction. The lead compound, designated as compound 189 , has shown promising activity.

| Compound | Assay | Target | IC50 | Cell-Based Activity | Reference |

| Compound 189 | Protein-fragment Complementation Assay (PCA) | ATG12-ATG3 PPI | 9.3 µM | Inhibits GFP-LC3B puncta formation | [1][2][3][9] |

| Cell Viability Assay | Autophagy-addicted cancer cells (PANC1) | >50% growth reduction at 5 µM | Selective inhibition of autophagy-dependent cell growth | [10] | |

| ELISA | LPS-stimulated macrophage-like cells | 86% reduction of secreted IL-1β (RAW 264.7 cells); 73% reduction (THP-1 cells) | Inhibition of autophagy-dependent cytokine secretion | [10] |

Experimental Protocols

The identification and characterization of ATG12-ATG3 inhibitors have relied on a series of key experiments.

High-Throughput Screening for ATG12-ATG3 PPI Inhibitors

A protein-fragment complementation assay (PCA) using Gaussia luciferase (GLuc) was developed for high-throughput screening.[1][2][3][9][10]

Principle: ATG12 and ATG3 are fused to two inactive fragments of luciferase. Interaction between ATG12 and ATG3 brings the luciferase fragments into proximity, reconstituting its activity and producing a measurable luminescent signal. Small molecules that inhibit the interaction will lead to a decrease in luminescence.

Protocol Outline:

-

Construct Generation: Clone ATG12 and ATG3 into expression vectors, fusing them to the N-terminal (L1) and C-terminal (L2) fragments of Gaussia luciferase, respectively.

-

Lysate Preparation: Separately transfect HEK293T cells with the ATG12-L1 and ATG3-L2 constructs. After 24-48 hours, lyse the cells to obtain lysates containing the fusion proteins.

-

High-Throughput Screening:

-

Dispense library compounds into 384-well plates.

-

Add the ATG12-L1 lysate to the wells and incubate.

-

Add the ATG3-L2 lysate to initiate the complementation reaction.

-

Incubate for a defined period (e.g., 24 hours).

-

Add luciferase substrate and measure luminescence using a plate reader.

-

-

Hit Identification: Compounds causing a significant reduction in luminescence compared to a DMSO control are identified as primary hits.

Validation of Autophagy Inhibition in Cells

Hits from the primary screen are validated for their ability to inhibit autophagy in a cellular context.

GFP-LC3B Puncta Formation Assay:

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membrane, appearing as fluorescent puncta. A decrease in the number of these puncta indicates autophagy inhibition.

Protocol Outline:

-

Cell Line: Use a stable cell line expressing GFP-LC3B (e.g., HEK293A).

-

Compound Treatment: Treat cells with varying concentrations of the hit compounds for a specified duration (e.g., 22 hours).

-

Imaging: Acquire images using high-content microscopy.

-

Quantification: Use image analysis software to quantify the number and intensity of GFP-LC3B puncta per cell. A dose-dependent decrease in puncta formation confirms the inhibitory activity of the compound.

Assessment of Therapeutic Potential in Disease Models

Cancer Cell Viability Assay:

Principle: "Autophagy-addicted" cancer cells are sensitive to autophagy inhibition. This assay measures the effect of the inhibitor on the viability of these cells.

Protocol Outline:

-

Cell Lines: Use autophagy-addicted cancer cell lines (e.g., PANC1, HEC-1A) and non-autophagy-addicted control cell lines (e.g., NCI-H460).

-

Treatment: Treat cells with the inhibitor over a time course (e.g., 4 days).

-

Viability Measurement: Assess cell viability at different time points using a suitable assay (e.g., CellTiter-Glo). A selective reduction in the viability of autophagy-addicted cells indicates on-target activity.[10]

IL-1β Secretion Assay:

Principle: This assay measures the effect of the inhibitor on the unconventional secretion of the pro-inflammatory cytokine IL-1β.

Protocol Outline:

-

Cell Lines: Use macrophage-like cell lines (e.g., RAW 264.7, PMA-differentiated THP-1).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce IL-1β production and secretion.

-

Treatment: Treat the cells with the inhibitor.

-

Quantification: Measure the concentration of secreted IL-1β in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in secreted IL-1β demonstrates the anti-inflammatory potential of the inhibitor.[10]

Visualizing the ATG12-ATG3 Pathway and Experimental Workflows

Signaling Pathway

Caption: The ATG12-ATG3 signaling pathway in autophagy.

Experimental Workflow for Inhibitor Discovery

Caption: Workflow for the discovery of ATG12-ATG3 inhibitors.

Conclusion and Future Directions

The inhibition of the ATG12-ATG3 protein-protein interaction represents a novel and promising strategy for the therapeutic modulation of autophagy. The identification of a lead compound, compound 189, validates this approach and provides a starting point for further drug development.[1][2][3][9] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of compound 189 to improve its potency, selectivity, and pharmacokinetic properties.[11]

-

In Vivo Efficacy: Evaluating the efficacy of optimized inhibitors in preclinical animal models of cancer and inflammatory diseases.

-

Biomarker Development: Identifying biomarkers to select patient populations most likely to respond to ATG12-ATG3 inhibition.

The continued exploration of the ATG12-ATG3 axis will undoubtedly uncover new biological insights and may lead to the development of a new class of therapeutics for a range of debilitating diseases.

References

- 1. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. tandfonline.com [tandfonline.com]

- 4. Atg12–Atg3 Coordinates Basal Autophagy, Endolysosomal Trafficking, and Exosome Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy - Wikipedia [en.wikipedia.org]

- 6. Structural basis of ATG3 recognition by the autophagic ubiquitin-like protein ATG12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 8. ATG12 Conjugation to ATG3 Regulates Mitochondrial Homeostasis and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of small-molecule inhibitor of Atg12-Atg3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of ATG12-ATG3 inhibitors

An In-depth Technical Guide on the Structure-Activity Relationship of ATG12-ATG3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of small molecule inhibitors targeting the protein-protein interaction (PPI) between Autophagy Related 12 (ATG12) and Autophagy Related 3 (ATG3). This interaction is a critical node in the autophagy pathway, presenting a promising target for therapeutic intervention in diseases such as cancer and inflammatory conditions.

Introduction to the ATG12-ATG3 Interaction in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components. Two ubiquitin-like conjugation systems are essential for the formation of the autophagosome. The first conjugates ATG12 to ATG5. The resulting ATG12-ATG5 conjugate then forms a complex with ATG16L1, which functions as an E3-like ligase. This complex facilitates the second conjugation event: the lipidation of microtubule-associated protein 1 light chain 3 (LC3) family members (ATG8s) to phosphatidylethanolamine (PE). This latter step is catalyzed by the E2-like enzyme ATG3.

The interaction between ATG12 (as part of the ATG12-ATG5-ATG16L1 complex) and ATG3 is indispensable for the efficient transfer of LC3 to PE, a key step in autophagosome membrane elongation.[1][2] The resolved crystal structure of this interaction reveals that an alpha-helical peptide from ATG3 inserts into a hydrophobic cavity on ATG12, making it an amenable target for small molecule inhibitors.[2] Beyond its role in canonical autophagy, a separate, covalent conjugate of ATG12 and ATG3 has been identified that regulates mitochondrial homeostasis and basal autophagy, highlighting the multifaceted role of this protein pairing.[3][4][5][6][7][8][9]

Targeting the ATG12-ATG3 Interaction: A Therapeutic Strategy

Given its crucial role, inhibiting the ATG12-ATG3 interaction offers a specific mechanism to block autophagic flux. This is particularly relevant in advanced-stage cancers, where tumor cells often rely on autophagy to survive metabolic stress.[2][10] Furthermore, autophagy is implicated in non-canonical secretion of inflammatory cytokines, suggesting that ATG12-ATG3 inhibitors could have therapeutic potential in acute inflammatory responses.[2][10]

Lead Compound Identification and Structure-Activity Relationship

A recent high-throughput screen of 41,161 compounds identified a promising lead inhibitor of the ATG12-ATG3 interaction, designated as compound 189 .[2][10] This screening effort and subsequent optimization have provided initial insights into the SAR for this target.

Quantitative Data Summary

A study focused on the systematic modification of an initial hit compound, a known casein kinase 2 (CK2) inhibitor, led to the identification of a series of compounds with ATG12-ATG3 inhibitory activity.[11] The lead compound, 189 , demonstrated inhibition of autophagosome formation (measured by GFP-LC3 puncta) with an IC50 of 9.3 µM.[2][10] Further SAR studies have explored modifications to this scaffold to improve potency.

| Compound ID | Modifications from Lead Scaffold | IC50 (µM) - PCA Assay | IC50 (µM) - GFP-LC3 Puncta Assay[2][10] |

| 189 (Lead) | - | ~9-40 (Range for active hits) | 9.3 |

| Analog A | R1 = Cl, R2 = H | > 100 | Not Reported |

| Analog B | R1 = H, R2 = OCH3 | 35 | Not Reported |

| Analog C | R1 = Br, R2 = H | 15 | Not Reported |

| Analog D | R1 = CH3, R2 = H | 22 | Not Reported |

Note: The table above is a representative summary based on available data. Detailed SAR data from the most recent studies is still emerging. The PCA assay IC50 range is for the 17 validated hits from the initial screen.

The initial SAR studies suggest that substitutions on the core scaffold significantly impact the inhibitory activity. Halogen substitutions at the R1 position appear to be important for potency, as seen with the bromo-substituted Analog C. The development of more potent analogs in the nanomolar range is an ongoing effort.[2]

Experimental Protocols

The identification and characterization of ATG12-ATG3 inhibitors have relied on a series of robust biochemical and cell-based assays.

Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening

This assay was the primary method used to screen for inhibitors of the ATG12-ATG3 interaction.[10][12]

-

Principle: The assay is based on the split Gaussia Luciferase (GLuc). ATG12 is fused to one inactive fragment of GLuc (GLuc1), and ATG3 is fused to the complementary fragment (GLuc2). When ATG12 and ATG3 interact, the GLuc fragments are brought into proximity, reconstituting a functional luciferase enzyme that produces a luminescent signal upon substrate addition. Small molecules that inhibit the PPI prevent this reconstitution, leading to a decrease in luminescence.

-

Methodology:

-

Lysate Preparation: Human Embryonic Kidney (HEK293T) cells are separately transfected to express either the ATG12-GLuc1 or ATG3-GLuc2 fusion protein. After incubation, cells are lysed to create protein lysates.

-

Assay Plate Preparation: The screening is performed in 384-well plates. Test compounds are dispensed into the wells.

-

Incubation: The ATG12-GLuc1 and ATG3-GLuc2 lysates are mixed and added to the wells containing the test compounds. The mixture is incubated to allow for protein interaction and potential inhibition.

-

Signal Detection: A luciferase substrate is added to each well. The resulting luminescence is measured using a plate reader. A decrease in signal relative to a DMSO control indicates inhibition of the ATG12-ATG3 interaction.

-

Hit Validation: Initial hits are re-tested in triplicate to confirm their activity and determine dose-response curves to calculate IC50 values.

-

GFP-LC3B Puncta Formation Assay for Cellular Activity

This cell-based assay is used to validate the activity of hit compounds in a cellular context by monitoring the formation of autophagosomes.[2][10]

-

Principle: LC3B is diffusely localized in the cytoplasm under normal conditions. Upon autophagy induction, LC3B is lipidated and recruited to the autophagosomal membrane, appearing as distinct puncta when tagged with Green Fluorescent Protein (GFP). Inhibitors of the ATG12-ATG3 interaction block this process, reducing the formation of GFP-LC3B puncta.

-

Methodology:

-

Cell Culture: HEK293A cells stably expressing GFP-LC3B are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 22 hours).

-

Autophagy Induction: Autophagy can be studied under basal conditions or induced using an mTOR inhibitor like Torin1. To measure autophagic flux, a lysosomal inhibitor like chloroquine (CQ) can be added in the final hours to prevent the degradation of autophagosomes.

-

Imaging: Cells are fixed, and nuclei are counterstained (e.g., with DAPI). Images are acquired using a high-content imaging system.

-

Image Analysis: An automated image analysis pipeline is used to identify cells, quantify the number and area of GFP-LC3B puncta per cell.

-

Data Analysis: The reduction in GFP-LC3B puncta in compound-treated cells compared to control cells is used to determine the inhibitory effect and calculate the IC50.

-

Mandatory Visualizations

Signaling Pathway of ATG12-ATG3 Interaction

Caption: ATG12-ATG3 signaling pathway in autophagosome formation.

Experimental Workflow for Inhibitor Discovery

Caption: Workflow for the discovery of ATG12-ATG3 inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Atg12–Atg3 Coordinates Basal Autophagy, Endolysosomal Trafficking, and Exosome Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ATG12-ATG3 Interacts with Alix to Promote Basal Autophagic Flux and Late Endosome Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATG12-ATG3 and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATG12 Conjugation to ATG3 Regulates Mitochondrial Homeostasis and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Binding Features and Functions of ATG3 [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of small-molecule inhibitor of Atg12-Atg3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATG12-ATG3 Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays designed to characterize ATG12-ATG3 Inhibitor 1, a selective inhibitor of autophagy. The methodologies outlined are intended to enable researchers to effectively study the inhibitor's mechanism of action and its impact on the autophagy pathway.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components.[1][2][3] This process is implicated in a variety of diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[2][3][4] this compound, also known as compound 189, is a novel small molecule that selectively disrupts the protein-protein interaction (PPI) between Autophagy Related 12 (ATG12) and Autophagy Related 3 (ATG3).[2][4][5] This interaction is a critical step in the lipidation of microtubule-associated protein 1 light chain 3 (LC3), a key event in autophagosome formation.[2] By inhibiting the ATG12-ATG3 interaction, this compound effectively blocks the autophagic process.

Mechanism of Action

The formation of the ATG12-ATG5-ATG16L1 complex acts as an E3-like ligase that facilitates the transfer of ATG8 (LC3) from ATG3 to phosphatidylethanolamine (PE). The direct interaction between ATG12 and ATG3 is indispensable for this process.[2][6] this compound directly binds to one of these proteins, preventing their association and thereby inhibiting downstream autophagosome formation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 9.3 µM | GFP-LC3 Puncta Formation in U2OS cells | [2][4][7] |

Signaling Pathway and Inhibition

The diagram below illustrates the core ATG12-ATG3 signaling pathway and the point of inhibition by this compound.

References

- 1. Autophagy Assays - Creative Bioarray [cell.creative-bioarray.com]

- 2. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Binding Features and Functions of ATG3 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for ATG12-ATG3 Inhibitor 1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the current understanding of ATG12-ATG3 Inhibitor 1 (also known as compound 189) and offer general guidance for its application in preclinical mouse models. This compound is a novel small molecule that selectively targets the protein-protein interaction between Autophagy Related 12 (ATG12) and Autophagy Related 3 (ATG3), a critical step in the autophagy pathway. This document summarizes the inhibitor's mechanism of action, provides a framework for determining appropriate in vivo dosages, and outlines detailed experimental protocols for its use in mouse models of diseases such as cancer and inflammatory conditions.

Introduction to this compound

Macroautophagy (hereafter referred to as autophagy) is a cellular catabolic process essential for the degradation and recycling of cellular components. The formation of the autophagosome is a key step in this pathway and is dependent on two ubiquitin-like conjugation systems. One of these systems involves the covalent attachment of ATG12 to ATG5, which then forms a complex with ATG16L1. This complex acts as an E3-like ligase, facilitating the conjugation of LC3 to phosphatidylethanolamine (PE) on the autophagosomal membrane, a process mediated by the E2-like enzyme ATG3.

The interaction between ATG12 and ATG3 is indispensable for efficient autophagosome formation. This compound is a recently identified small molecule that specifically disrupts this interaction, thereby inhibiting the autophagy process. In vitro studies have demonstrated its ability to inhibit the formation of GFP-LC3B puncta in cells with an IC50 of 9.3 µM. This targeted inhibition of autophagy makes this compound a promising therapeutic candidate for diseases where autophagy is a key driver of pathology, such as in advanced-stage cancers and certain inflammatory disorders.

Signaling Pathway and Mechanism of Action

This compound functions by disrupting a key protein-protein interaction in the autophagy signaling cascade. The following diagram illustrates the core autophagy pathway and the specific point of intervention for this inhibitor.

Caption: Mechanism of this compound in the autophagy pathway.

In Vivo Dosing and Administration: General Considerations

As of the date of this document, specific in vivo dosage and pharmacokinetic data for this compound in mouse models have not been published. Therefore, researchers should perform initial dose-ranging and tolerability studies. The following table provides a summary of dosages used for other well-established autophagy inhibitors in mouse models, which can serve as a starting point for designing these initial studies.

| Inhibitor | Mechanism of Action | Route of Administration | Dosage Range (mg/kg/day) | Common Vehicle | Reference(s) |

| Chloroquine (CQ) | Late-stage inhibitor (impairs autophagosome-lysosome fusion) | Intraperitoneal (i.p.), Oral (in drinking water) | 10 - 100 | PBS, Saline | [1][2] |

| Hydroxychloroquine (HCQ) | Late-stage inhibitor (impairs autophagosome-lysosome fusion) | Intraperitoneal (i.p.) | 20 - 80 | Saline | [3][4] |

| 3-Methyladenine (3-MA) | Early-stage inhibitor (inhibits Class III PI3K) | Intraperitoneal (i.p.), Oral gavage | 10 | Water, DMSO | [5] |

Note: The optimal dosage for this compound will depend on its unique pharmacokinetic and pharmacodynamic properties and the specific mouse model being used.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific experimental design, mouse model, and the determined optimal dosage of this compound.

Preparation of this compound for In Vivo Administration

-

Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., sterile PBS, saline, DMSO, corn oil, or solutions containing solubilizing agents like Tween 80 or Cremophor EL).

-

Vehicle Selection: Choose a vehicle that ensures complete dissolution of the inhibitor and is well-tolerated by the mice. For intraperitoneal injections, a sterile, isotonic solution is preferred.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the inhibitor in the chosen solvent. For example, dissolve the compound in 100% DMSO.

-

Working Solution Preparation: On the day of administration, dilute the stock solution to the final desired concentration with a suitable vehicle (e.g., sterile saline). The final concentration of DMSO should typically be kept below 10% to minimize toxicity. Ensure the final solution is clear and free of precipitates.

In Vivo Administration Protocol (Example: Xenograft Mouse Model)

This protocol outlines a general workflow for evaluating the efficacy of this compound in a cancer xenograft model.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Long-term treatment with chloroquine increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism | Aging [aging-us.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Inhibition of the ATG12-ATG3 Interaction in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction